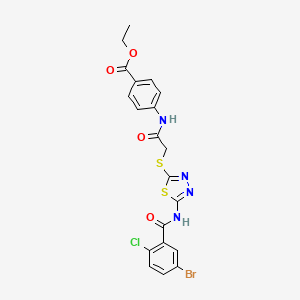

Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a highly specialized compound primarily utilized in scientific research for its distinct chemical properties. This compound features a complex molecular structure, making it particularly interesting for various applications in medicinal and materials chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can be synthesized through a multi-step process involving the following reactions:

Formation of 5-bromo-2-chlorobenzoic acid chloride: : This step involves the chlorination of 5-bromo-2-chlorobenzoic acid using thionyl chloride.

Amination to form 5-bromo-2-chlorobenzamido derivative: : The acid chloride reacts with 2-amino-1,3,4-thiadiazole to form the amide bond.

Thiation and acetylation: : The amido derivative undergoes thiation with acetyl chloride to produce the thioacetamide intermediate.

Coupling with ethyl 4-aminobenzoate: : The thioacetamide is then coupled with ethyl 4-aminobenzoate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would require stringent control of reaction conditions to ensure high yield and purity. Steps typically involve large-scale chlorination, amination, thiation, and coupling processes, performed in reaction vessels designed to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: : Though the compound is relatively stable, oxidation reactions can be performed under strong oxidative conditions using agents like hydrogen peroxide.

Reduction: : It can be reduced using agents like lithium aluminium hydride, targeting the amide bonds.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the bromo and chloro substituents using reagents like sodium methoxide or potassium thiocyanate.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄)

Reduction: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: : Sodium methoxide (NaOCH₃), potassium thiocyanate (KSCN)

Major Products

Oxidation: : May produce sulfoxides or sulfones.

Reduction: : Produces amines and reduced thiadiazole derivatives.

Substitution: : Yields substituted thiadiazoles or benzoate derivatives.

Scientific Research Applications

Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is utilized in various fields:

Chemistry: : As a reagent for studying reaction mechanisms and synthesizing complex molecules.

Biology: : Investigating its interactions with biological macromolecules, such as proteins or DNA.

Industry: : Used in the development of specialized materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism by which Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects is often related to its ability to interact with and modify biological molecules. The compound may inhibit or activate certain enzymes by binding to their active sites or influencing their tertiary structures. The bromine and chlorine atoms add to its reactivity, enabling strong interactions with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-(2-((5-(5-chloro-2-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Ethyl 4-(2-((5-(5-fluoro-2-iodobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Ethyl 4-(2-((5-(5-bromo-2-aminobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Uniqueness

Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to its dual halogen substitutions, which provide unique electronic and steric properties. These substitutions may enhance its reactivity and specificity in certain chemical or biological contexts, making it a valuable compound for targeted applications.

This compound’s complexity and versatility truly set it apart in the world of chemical research.

Properties

IUPAC Name |

ethyl 4-[[2-[[5-[(5-bromo-2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrClN4O4S2/c1-2-30-18(29)11-3-6-13(7-4-11)23-16(27)10-31-20-26-25-19(32-20)24-17(28)14-9-12(21)5-8-15(14)22/h3-9H,2,10H2,1H3,(H,23,27)(H,24,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUFXTYOHDVWNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrClN4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.